molecular formula C23H16ClN5O2 B2773961 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 852440-72-3

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2773961
CAS No.: 852440-72-3
M. Wt: 429.86
InChI Key: KVOFIWSZMYLZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOFIWSZMYLZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is part of a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities, particularly in anticancer therapies. This article reviews the biological activity associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O4C_{21}H_{18}ClN_5O_4 with a molecular weight of 439.8 g/mol. The structural features include:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A 4-chlorophenyl substituent that enhances lipophilicity.
  • An N-(naphthalen-1-yl) acetamide group that may influence binding affinity and selectivity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines , suggesting broad-spectrum efficacy against various malignancies .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI%IC50 (µM)
This compoundVarious43.9Not specified
Pyrazolo[1,5-a]pyrimidine derivativeRFX 393Not specified48.0
Compound 6sMDA-MB231Not specified27.66

The compound's mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For example, compounds similar to the one in focus showed significant arrest in the G0–G1 phase of the cell cycle and induced apoptosis in treated cells .

The biological mechanism by which these compounds exert their effects is primarily through:

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit key kinases involved in tumor proliferation.
  • Induction of Apoptosis : Compounds have shown to increase apoptotic markers in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in cancer treatment:

  • Study on CDK Inhibition : A synthesized derivative exhibited potent inhibitory effects on CDK2 and TRKA, with significant cytotoxicity against RFX 393 cancer cells. The treated cells showed increased accumulation in the G0–G1 phase and decreased S phase population .
  • Molecular Docking Studies : In silico docking studies indicated favorable interactions between pyrazolo[3,4-d]pyrimidines and target proteins, affirming their potential as effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of 4-chlorobenzoyl chloride and pyrazole-carboxamide derivatives in the presence of triethylamine (base) .
  • Solvent/catalyst optimization : Use dimethylformamide (DMF) as a solvent and triethylamine for acylation steps to enhance yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
    • Critical parameters : Monitor reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine coupling) to avoid side products .

Q. How is the molecular structure confirmed after synthesis?

  • Analytical techniques :

  • 1H/13C NMR : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 409.449 for [M+H]+) .
  • X-ray crystallography (if crystals form): Validate bond angles and spatial arrangement of the naphthalene and chlorophenyl groups .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Assay design :

  • Kinase inhibition : Use ATP-competitive assays (e.g., EGFR or VEGFR2 kinases) with IC50 determination via fluorescence polarization .
  • Anticancer activity : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays, with doxorubicin as a positive control .
  • Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Strategies :

  • Standardize assay conditions : Validate cell line authenticity (STR profiling), control ATP concentrations in kinase assays, and use identical solvent vehicles (e.g., DMSO ≤0.1%) .
  • Comparative studies : Re-test the compound alongside reference inhibitors (e.g., gefitinib for EGFR) under harmonized protocols .
    • Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess inter-lab variability and publish raw datasets for transparency .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Substituent modifications :

Position Modification Impact on Activity
4-ChlorophenylReplace Cl with F or CF3Alters hydrophobicity and target binding
Naphthalen-1-ylSubstitute with indole or quinolineModulates π-π stacking with kinase pockets
Acetamide linkerReplace with sulfonamide or ureaEnhances solubility or hydrogen bonding
  • Synthetic approach : Use regioselective alkylation or Suzuki-Miyaura coupling for targeted substitutions .

Q. How can computational modeling predict target interactions and binding modes?

  • Workflow :

  • Molecular docking : Use AutoDock Vina to dock the compound into kinase ATP-binding sites (PDB: 1M17 for EGFR) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes and identify critical residues (e.g., Lys721 in EGFR) .
    • Validation : Correlate docking scores (ΔG values) with experimental IC50 data to refine models .

Q. What methods improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Optimization strategies :

  • LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining target affinity .
  • Prodrug design : Synthesize phosphate or ester prodrugs to enhance aqueous solubility and in vivo release .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots and block degradation via fluorinated substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.